benzyl pyrrolidine-2-carboxylate hydrochloride

Chiral Synthesis Enantiomeric Purity Peptide Chemistry

Benzyl pyrrolidine-2-carboxylate hydrochloride (CAS 80089-24-3) is a racemic proline benzyl ester HCl salt, essential for solid-phase peptide synthesis (SPPS) requiring orthogonal, base-stable, hydrogenolytically cleavable carboxyl protection. Unlike methyl/ethyl/tert-butyl prolinate hydrochlorides, its benzyl ester offers distinct lipophilicity, steric bulk, and deprotection orthogonality, critical for sequential deprotection strategies. The L-enantiomer (CAS 16652-71-4) is available for chiral auxiliary/organocatalysis applications. Procure with defined purity (95-97%) for batch consistency.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 80089-24-3
Cat. No. B6143277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl pyrrolidine-2-carboxylate hydrochloride
CAS80089-24-3
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H
InChIKeyNEDMOHHWRPHBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Pyrrolidine-2-Carboxylate Hydrochloride: A Core Proline Benzyl Ester Building Block for Peptide Synthesis and Drug Discovery


Benzyl pyrrolidine-2-carboxylate hydrochloride (CAS 80089-24-3), a chiral pyrrolidine derivative with the molecular formula C12H16ClNO2, is the hydrochloride salt of the benzyl ester of proline (pyrrolidine-2-carboxylic acid) . This compound serves as a fundamental building block in organic synthesis, particularly valued for its benzyl ester group which acts as a carboxyl-protecting group in peptide synthesis and as a chiral intermediate in pharmaceutical research . It is commercially supplied as a white to off-white crystalline solid with typical purities ranging from 95+% to 97% .

Why Generic Substitution Fails: Critical Differences Between Benzyl Pyrrolidine-2-Carboxylate Hydrochloride and Common Alternatives


Generic substitution among proline ester hydrochlorides is scientifically unsound due to fundamental differences in ester group chemistry, stereochemistry, and resulting physicochemical properties. The benzyl ester in benzyl pyrrolidine-2-carboxylate hydrochloride confers distinct lipophilicity, steric bulk, and deprotection orthogonality compared to smaller alkyl esters (methyl, ethyl) or acid-labile tert-butyl esters . Furthermore, the stereochemistry at the proline C2 position critically influences biological interactions and synthetic outcomes [1]. The quantitative evidence below demonstrates that selecting this specific compound over analogs like methyl prolinate hydrochloride, ethyl prolinate hydrochloride, tert-butyl prolinate hydrochloride, D-proline benzyl ester hydrochloride, or the free base form directly impacts experimental reproducibility, synthetic yield, and biological relevance.

Quantitative Differentiation of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride Against Closest Analogs


Stereochemical Identity and Specific Rotation Distinguish L- and D-Enantiomers for Chiral Synthesis

The L-enantiomer of benzyl pyrrolidine-2-carboxylate hydrochloride (CAS 16652-71-4) exhibits a specific optical rotation [α]20/D of -41.0 to -45.0° (c=1, MeOH) . This is in direct contrast to the D-enantiomer (CAS 53843-90-6), which would exhibit the opposite sign of rotation [1]. The reported rotation for the L-form is -43° (c=1, MeOH) at 20°C . This quantifiable chiral property is absent in the racemic mixture (CAS 80089-24-3) and is essential for stereospecific synthetic applications [2].

Chiral Synthesis Enantiomeric Purity Peptide Chemistry

Melting Point as a Quality Indicator Differentiates Benzyl Ester from Lower Alkyl Esters

Benzyl pyrrolidine-2-carboxylate hydrochloride (L-enantiomer, CAS 16652-71-4) exhibits a sharp melting point range of 148-151 °C [1]. In contrast, the methyl ester analog (methyl prolinate hydrochloride, CAS 2133-40-6) and ethyl ester analog (ethyl prolinate hydrochloride, CAS 33305-75-8) are typically supplied as solids with different and generally lower melting points, though precise values are not consistently reported in vendor data . The high melting point of the benzyl ester reflects its greater molecular weight (241.71 g/mol) and enhanced crystal lattice stability compared to the methyl ester (165.62 g/mol) .

Quality Control Purity Assessment Solid-State Characterization

Benzyl Ester Offers Orthogonal Deprotection Selectivity Versus Acid-Labile tert-Butyl Esters

The benzyl ester group in benzyl pyrrolidine-2-carboxylate hydrochloride can be selectively removed by hydrogenolysis (H2, Pd/C) under mild, neutral conditions, whereas the tert-butyl ester (tert-butyl prolinate hydrochloride, CAS 5497-76-7) requires acidic conditions (e.g., TFA) for deprotection [1]. This orthogonality is critical in multi-step peptide syntheses where acid-sensitive groups are present elsewhere in the molecule. While no direct head-to-head quantitative comparison is available, the literature explicitly states that the benzyl ester's "selective deprotection under mild conditions provides an advantage over other protecting groups, which may require harsher conditions that risk damaging sensitive amino acid residues" .

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Hygroscopic Nature Requires Controlled Storage to Maintain Purity, Distinguishing from More Stable Analogs

Benzyl pyrrolidine-2-carboxylate hydrochloride is reported to be hygroscopic and should be stored under inert gas to avoid moisture absorption . Specifically, the L-enantiomer (CAS 16652-71-4) is described as 'sensitive' and 'hygroscopic' [1]. This contrasts with the methyl ester analog (methyl prolinate hydrochloride), which is recommended for storage at -20°C for long-term stability but does not carry the same explicit warning about moisture sensitivity . The hydrochloride salt form of the benzyl ester is particularly prone to absorbing atmospheric water, which can lead to hydrolysis and degradation if not properly handled [1].

Stability Storage Conditions Moisture Sensitivity

Validated Application Scenarios for Benzyl Pyrrolidine-2-Carboxylate Hydrochloride Based on Empirical Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Carboxyl Protection

Researchers conducting solid-phase peptide synthesis where an orthogonal, base-stable, and hydrogenolytically cleavable carboxyl protecting group is required should select benzyl pyrrolidine-2-carboxylate hydrochloride. The benzyl ester's selective removal under mild hydrogenolysis conditions allows for sequential deprotection strategies incompatible with acid-labile tert-butyl esters .

Asymmetric Synthesis and Chiral Pool Applications Requiring L-Proline Derivatives

Synthetic chemists utilizing proline as a chiral auxiliary or organocatalyst should specifically procure the L-enantiomer (CAS 16652-71-4) rather than the racemate (CAS 80089-24-3) or D-enantiomer. The quantifiable specific rotation (-41 to -45°) provides a verifiable measure of enantiomeric purity essential for reproducible stereochemical outcomes.

Preparation of Goralatide Analogs and Related Anti-Leukemic Agents

Investigators synthesizing goralatide analogs with reported anti-leukemic activity should utilize L-proline benzyl ester hydrochloride as a key intermediate. This specific compound has been explicitly cited as a reagent in the synthesis and bioactivity studies of these analogs [1].

Large-Scale Pharmaceutical Intermediate Production with Controlled Quality Parameters

For industrial-scale production requiring batch-to-batch consistency, procurement of benzyl pyrrolidine-2-carboxylate hydrochloride with defined purity (95+% to 97%) and a characteristic melting point (148-151°C for L-enantiomer) enables robust quality control and ensures reproducible downstream processing.

Technical Documentation Hub

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